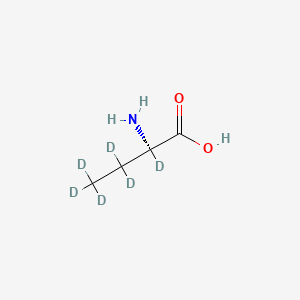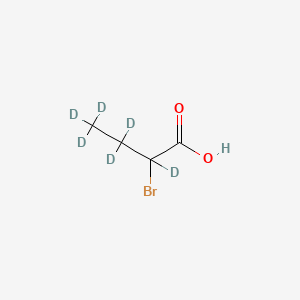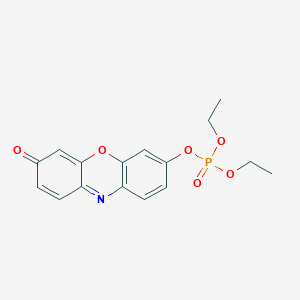
Diethyl (3-oxo-3H-phenoxazin-7-yl) phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl (3-oxo-3H-phenoxazin-7-yl) phosphate typically involves the reaction of phenoxazine derivatives with diethyl phosphorochloridate under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product .
Industrial Production Methods
This includes optimizing reaction conditions, using larger reaction vessels, and employing industrial purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Diethyl (3-oxo-3H-phenoxazin-7-yl) phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which may alter its chemical properties.
Reduction: Reduction reactions can convert the compound into its reduced forms, affecting its reactivity and stability.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure the desired outcomes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state compounds, while reduction may produce more stable, reduced forms . Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
Diethyl (3-oxo-3H-phenoxazin-7-yl) phosphate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in various chemical reactions and as a reference standard in analytical chemistry.
Biology: The compound is employed in biochemical assays and as a probe in molecular biology studies.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mechanism of Action
The mechanism of action of Diethyl (3-oxo-3H-phenoxazin-7-yl) phosphate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and proteins, affecting cellular processes . Its effects are mediated through binding to active sites or altering the conformation of target molecules .
Comparison with Similar Compounds
Similar Compounds
Phenoxazine: The parent compound of Diethyl (3-oxo-3H-phenoxazin-7-yl) phosphate, used in various applications including dyes and pigments.
Phenothiazine: A structurally similar compound with applications in medicine and industry.
Actinomycin D: A phenoxazine derivative with strong antitumor properties.
Uniqueness
This compound is unique due to its specific phosphate ester functional group, which imparts distinct chemical properties and reactivity compared to other phenoxazine derivatives . This uniqueness makes it valuable in specialized research applications and industrial processes .
Properties
Molecular Formula |
C16H16NO6P |
|---|---|
Molecular Weight |
349.27 g/mol |
IUPAC Name |
diethyl (7-oxophenoxazin-3-yl) phosphate |
InChI |
InChI=1S/C16H16NO6P/c1-3-20-24(19,21-4-2)23-12-6-8-14-16(10-12)22-15-9-11(18)5-7-13(15)17-14/h5-10H,3-4H2,1-2H3 |
InChI Key |
LMSVGGXUFMOJOL-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(OCC)OC1=CC2=C(C=C1)N=C3C=CC(=O)C=C3O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


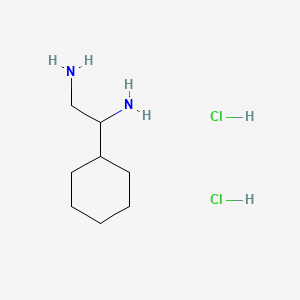
![methyl 2-amino-4-[(3S)-3-{[(tert-butoxy)carbonyl]amino}piperidin-1-yl]-5-fluorobenzoate](/img/structure/B12308047.png)
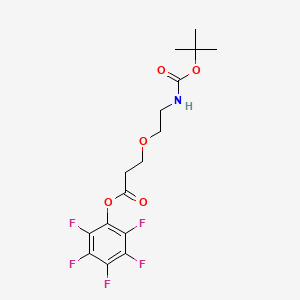
![2-[3-(Propan-2-yl)-2,3-dihydro-1H-inden-1-yl]acetic acid](/img/structure/B12308066.png)
![rac-2-[(3aR,6aR)-octahydrocyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B12308069.png)


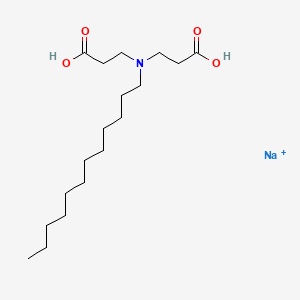
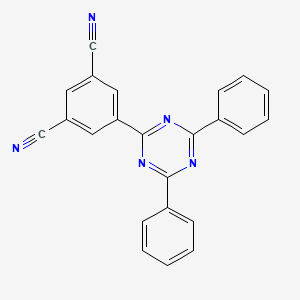
![5-[3-Amino-5-(trifluoromethyl)piperidin-1-yl]quinoline-8-carbonitrile](/img/structure/B12308083.png)
![7-Hydroxy-1,1,9,9a-tetramethyl-3a,4,7,8,9,9b-hexahydronaphtho[2,1-c]dioxol-5-one](/img/structure/B12308088.png)
![Chlororuthenium(2+);cyclohexane-1,2-diamine;[1-(2-diphenylphosphanylnaphthalen-1-yl)naphthalen-2-yl]-diphenylphosphane;trifluoroborane;fluoride](/img/structure/B12308094.png)
